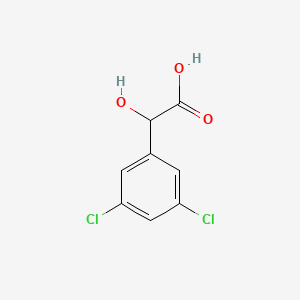
2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid” is a chemical compound. It’s related to “2-amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride” which has a linear formula of C8H8CL3NO2 . Another related compound is “(3,5-dichlorophenyl)acetic acid” with an Inchi Code of 1S/C8H6Cl2O2/c9-6-1-5 (3-8 (11)12)2-7 (10)4-6/h1-2,4H,3H2, (H,11,12) .
Synthesis Analysis
The synthesis of related compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another synthesis method involves the modification of the central ring of the compound to obtain an indene derivative .Molecular Structure Analysis
The molecular structure of related compounds like “2-amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride” has been characterized by IR, HR-MS, 1 H NMR method . Its three-dimensional structure was obtained by single-crystal XRD .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving this compound. It involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
Related compounds like “3-(3,5-Dichlorophenyl)propionic acid” are solid in physical state and appear white to light yellow . They have a melting point range of 56 - 60 °C / 132.8 - 140 °F .Wissenschaftliche Forschungsanwendungen
- Role of 2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules .
- Application : Protodeboronation involves the removal of a boron group from a boronic ester. Researchers have used 2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid as a precursor in this process, leading to the synthesis of diverse organic compounds .
Suzuki–Miyaura Coupling
Protodeboronation
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study and application of these compounds could involve the synthesis of chiral drug intermediates via biocatalysis . The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEFWJKVKNYRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide](/img/structure/B2721694.png)
![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2721695.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2721696.png)
![N-Ethyl-N-[2-[[1-(2-fluorobenzoyl)piperidin-4-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2721699.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2721700.png)
![N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide](/img/structure/B2721702.png)
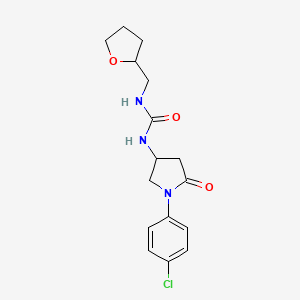
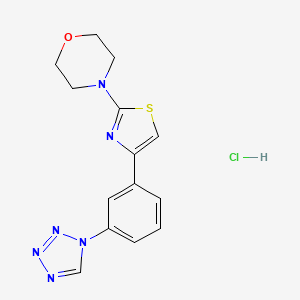
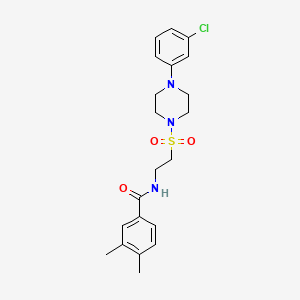
![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)

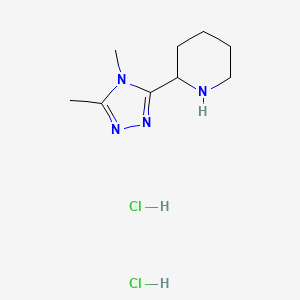
![(E)-3-(2-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2721714.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2721716.png)